molecular formula C20H16Br2N2O4S B297926 methyl 4-{[(2E,5E)-5-(3,5-dibromo-2-hydroxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate

methyl 4-{[(2E,5E)-5-(3,5-dibromo-2-hydroxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate

Cat. No. B297926
M. Wt: 540.2 g/mol
InChI Key: WQLRKOBPAFFREH-KZATZCNQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{[(2E,5E)-5-(3,5-dibromo-2-hydroxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is a novel compound that has attracted significant attention in the field of medicinal chemistry. This molecule belongs to the class of thiazolidinones, which are known for their diverse biological activities. The synthesis of this compound is complex, and it requires a multistep process.

Mechanism of Action

The exact mechanism of action of methyl 4-{[(2E,5E)-5-(3,5-dibromo-2-hydroxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is not fully understood. However, it is believed to exert its biological activities through various mechanisms, such as inhibition of enzyme activity, modulation of signaling pathways, and induction of apoptosis.
Biochemical and Physiological Effects:
Methyl 4-{[(2E,5E)-5-(3,5-dibromo-2-hydroxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been found to exhibit various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to exhibit antibacterial and antifungal activities. Additionally, it has been shown to reduce inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using methyl 4-{[(2E,5E)-5-(3,5-dibromo-2-hydroxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate in lab experiments include its diverse biological activities, which make it a promising candidate for drug development. However, the limitations of using this compound include its complex synthesis method and limited availability.

Future Directions

There are several future directions for the research on methyl 4-{[(2E,5E)-5-(3,5-dibromo-2-hydroxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to evaluate its efficacy and safety in preclinical and clinical studies. Additionally, the development of new synthetic methods to produce this compound in larger quantities could also be a future direction of research.
In conclusion, methyl 4-{[(2E,5E)-5-(3,5-dibromo-2-hydroxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is a promising compound with diverse biological activities. Its complex synthesis method and limited availability are the main limitations for its use in lab experiments. However, further research on this compound could lead to the development of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of methyl 4-{[(2E,5E)-5-(3,5-dibromo-2-hydroxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate involves a multistep process. The starting materials for the synthesis are 3,5-dibromo-2-hydroxybenzaldehyde, ethyl acetoacetate, and thiourea. The first step involves the condensation of 3,5-dibromo-2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. The chalcone is then reacted with thiourea to form the thiazolidinone ring. The final step involves the esterification of the thiazolidinone with methyl 4-aminobenzoate to form the desired compound.

Scientific Research Applications

Methyl 4-{[(2E,5E)-5-(3,5-dibromo-2-hydroxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been extensively studied for its various biological activities. It has been reported to exhibit anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. It has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and α-glucosidase, which are involved in the pathogenesis of various diseases.

properties

Product Name

methyl 4-{[(2E,5E)-5-(3,5-dibromo-2-hydroxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate

Molecular Formula

C20H16Br2N2O4S

Molecular Weight

540.2 g/mol

IUPAC Name

methyl 4-[[(5E)-5-[(3,5-dibromo-2-hydroxyphenyl)methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate

InChI

InChI=1S/C20H16Br2N2O4S/c1-3-24-18(26)16(9-12-8-13(21)10-15(22)17(12)25)29-20(24)23-14-6-4-11(5-7-14)19(27)28-2/h4-10,25H,3H2,1-2H3/b16-9+,23-20?

InChI Key

WQLRKOBPAFFREH-KZATZCNQSA-N

Isomeric SMILES

CCN1C(=O)/C(=C\C2=C(C(=CC(=C2)Br)Br)O)/SC1=NC3=CC=C(C=C3)C(=O)OC

SMILES

CCN1C(=O)C(=CC2=CC(=CC(=C2O)Br)Br)SC1=NC3=CC=C(C=C3)C(=O)OC

Canonical SMILES

CCN1C(=O)C(=CC2=C(C(=CC(=C2)Br)Br)O)SC1=NC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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